molecular formula C14H15NO2 B2783952 3-(4-Isopropylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 866150-71-2

3-(4-Isopropylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B2783952
M. Wt: 229.279
InChI Key: OTHLLNJMIBXXIT-UHFFFAOYSA-N
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Description

“3-Oxabicyclo[3.1.0]hexane-2,4-dione” is a chemical compound with the molecular formula C5H4O3 . It is also known as "1,2-Cyclopropanedicarboxylic anhydride" .


Synthesis Analysis

The synthesis of similar bicyclohexanes has been reported via a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation .


Molecular Structure Analysis

The molecular structure of “3-Oxabicyclo[3.1.0]hexane-2,4-dione” can be found in databases like ChemSpider .


Chemical Reactions Analysis

The reaction of cyclopropenes with aminocyclopropanes in the presence of a photoredox catalyst leads to the formation of bicyclohexanes . This reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point range of 54 - 60 °C and a boiling point range of 100 - 102 °C .

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with appropriate safety measures, including the use of personal protective equipment .

Future Directions

The synthesis of bicyclohexanes via a (3 + 2) annulation process opens up new possibilities for the creation of important building blocks for medicinal chemistry . This method provides fast access to highly valuable bicyclic scaffolds with three contiguous stereocenters .

properties

IUPAC Name

3-(4-propan-2-ylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-8(2)9-3-5-10(6-4-9)15-13(16)11-7-12(11)14(15)17/h3-6,8,11-12H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTHLLNJMIBXXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2C(=O)C3CC3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Isopropylphenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

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